Benzyl 2-sulfamoylpropanoate

Description

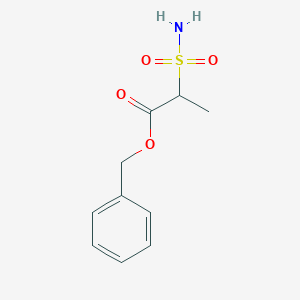

Benzyl 2-sulfamoylpropanoate is a synthetic organic compound characterized by a benzyl ester group attached to a propanoic acid backbone substituted with a sulfamoyl moiety (-SO₂NH₂) at the second carbon.

Properties

IUPAC Name |

benzyl 2-sulfamoylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8(16(11,13)14)10(12)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBFGVHVVGCDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-sulfamoylpropanoate typically involves the reaction of benzyl alcohol with 2-sulfamoylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including esterification and purification steps .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-sulfamoylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-sulfamoylpropanoate has shown promise in medicinal chemistry, particularly as a potential therapeutic agent due to its structural features that allow it to interact with biological targets.

- Enzyme Inhibition : The sulfamoyl group can mimic certain enzyme substrates, making it useful in studies aimed at inhibiting specific enzymes. This property is particularly relevant in drug design for conditions such as cancer and inflammation .

- Anticancer Activity : Research indicates that compounds similar to this compound may exhibit activity against KIF18A-mediated conditions, which are implicated in various cancers. This suggests potential for developing anti-cancer medications based on this compound .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its versatility allows chemists to utilize it for:

- Building Block : It can be employed as a building block in the synthesis of other organic compounds, facilitating the creation of diverse chemical structures.

- Functional Group Transformations : The compound can undergo oxidation and reduction reactions, allowing for the modification of functional groups to yield various derivatives.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of sulfamoylpropanoates could effectively inhibit specific enzymes involved in tumor growth, suggesting a pathway for developing novel cancer therapies.

- Synthesis Methodologies : Research published in ACS journals outlines efficient synthesis methodologies for sulfonamide derivatives, including this compound, emphasizing its utility in organic synthesis .

Mechanism of Action

The mechanism of action of Benzyl 2-sulfamoylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Benzoate Esters

The benzoate ester family includes compounds with diverse substituents, which significantly influence their applications. A comparison of key analogs is provided below:

Key Observations :

- Therapeutic Efficacy: Benzyl benzoate (BB) demonstrates high efficacy (87% cure rate) as a topical scabies treatment, likely due to its lipophilic benzyl group enhancing skin penetration . In contrast, this compound’s sulfamoyl group may confer distinct solubility or target-binding properties, but clinical data are absent.

- Synthetic Utility: The high yield (98%) of (S)-benzyl 2-(1,3-dioxoisoindolin-2-yl)propanoate highlights the efficiency of GP-VI reactions for benzyl ester derivatives . This compound could follow similar synthetic pathways, but the sulfamoyl group’s reactivity might necessitate specialized conditions.

Pharmacological and Chemical Properties

A. Scabies Treatment Agents

Benzyl benzoate (BB) :

- Permethrin 5%: Comparison: Lower cure rate (27%) due to emerging resistance . Relevance to Sulfamoylpropanoate: Sulfamoyl groups are uncommon in acaricides, but sulfonamides are known for antimicrobial activity.

Biological Activity

Benzyl 2-sulfamoylpropanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticonvulsant effects and cancer therapy. This article synthesizes available research findings, case studies, and data on the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a benzyl group, a sulfamoyl functional group, and a propanoate moiety, which contribute to its biological activities.

Anticonvulsant Activity

Research has indicated that derivatives of sulfonamide compounds exhibit significant anticonvulsant properties. A study demonstrated that various N-benzyl-2-acetamido derivatives showed potent anticonvulsant effects, with some exhibiting ED50 values comparable to established anticonvulsants like phenytoin. For instance, the compound N-benzyl-2-acetamido-3-methoxypropionamide had an ED50 value of 8.3 mg/kg in mice for maximal electroshock-induced seizures, highlighting the importance of structural features in enhancing anticonvulsant activity .

Cancer Therapeutics

This compound has also been explored for its potential as an anti-cancer agent. Compounds that inhibit KIF18A, a protein involved in cell cycle regulation and proliferation, have shown promise in treating various cancers. This compound and its derivatives can modulate KIF18A activity, leading to mitotic arrest in cancer cells, which may enhance therapeutic efficacy against malignancies such as breast and colon cancer .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- KIF18A Inhibition : Inhibition of KIF18A leads to disruption of the mitotic spindle apparatus in cancer cell lines, promoting cell death through mechanisms such as apoptosis and mitotic catastrophe .

- Anticonvulsant Mechanism : The anticonvulsant effects are likely due to modulation of neurotransmitter systems and ion channels, although specific pathways remain to be fully elucidated.

Case Studies

- Anticonvulsant Efficacy : A study involving various N-benzyl-2-acetamido derivatives showed that stereochemistry significantly influences anticonvulsant activity. The (R)-isomer demonstrated superior efficacy compared to its (S)-counterpart, with protective indices indicating a favorable therapeutic window .

- Cancer Treatment : Research has indicated that compounds targeting KIF18A can induce cell cycle arrest in various cancer types. A notable case study involved the application of KIF18A inhibitors in preclinical models of breast cancer, where significant reductions in tumor growth were observed .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Basic Research Questions

Q. What experimental conditions are optimal for synthesizing benzyl 2-sulfamoylpropanoate, and how can yield variability be minimized?

- Methodological Answer : Optimize reaction parameters (e.g., molar ratios, temperature, catalyst type) using factorial design or uniform experimental design (UED). For example, studies on analogous esters (e.g., benzyl acetate) employed UED to evaluate acid-to-alcohol ratios and catalyst loading, achieving >90% conversion . Kinetic modeling tools (e.g., MATLAB or Python-based simulations) can predict yield variability by correlating reaction time with substrate depletion rates .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) with high-resolution mass spectrometry (HRMS) for structural confirmation. X-ray diffraction (XRD) is critical for crystalline phase identification, as demonstrated in studies of structurally related benzyl esters . For purity assessment, use HPLC with UV detection at λ = 210–260 nm, validated against reference standards.

Q. How does this compound’s stability vary under different storage conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound at varying temperatures (4°C to 40°C) and pH levels (3–9). Monitor degradation via LC-MS to identify hydrolysis byproducts (e.g., sulfamic acid derivatives). Stability profiles of similar sulfonamide esters showed significant degradation at pH > 7 due to ester bond cleavage .

Advanced Research Questions

Q. How can contradictory data on the compound’s kinetic parameters (e.g., reaction rate constants) be resolved?

- Methodological Answer : Perform sensitivity analysis to identify variables with the highest uncertainty contribution. Cross-validate kinetic models (e.g., pseudo-first-order vs. Michaelis-Menten) using Bayesian statistics. For example, discrepancies in benzyl acetate synthesis rates were resolved by isolating temperature-dependent enzyme denaturation effects .

Q. What strategies are effective for improving reproducibility in multi-step syntheses of this compound?

- Methodological Answer : Document reaction parameters exhaustively, including solvent batch purity and stirring speed. Follow guidelines from the Beilstein Journal of Organic Chemistry, which mandates full experimental details in supplementary materials (e.g., NMR raw data, chromatograms) to enable independent replication . Use automated liquid handlers to standardize reagent dispensing.

Q. How can computational tools predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer : Apply density functional theory (DFT) to calculate transition-state energies for sulfamoyl group transfer reactions. Studies on benzyl radical reactivity used DFT to predict bond dissociation energies and electron affinities, aligning with experimental ionization potentials . Pair computational results with empirical validation using microreactor setups.

Q. What methods are recommended for identifying and quantifying trace impurities in this compound batches?

- Methodological Answer : Use hyphenated techniques like GC-MS or LC-QTOF-MS with spectral libraries for impurity profiling. For example, residual benzyl alcohol in benzyl acetate synthesis was quantified via GC-FID with a detection limit of 0.1% . Include spike-and-recovery experiments to validate extraction efficiency.

Q. How should researchers design in vitro assays to evaluate the compound’s pharmacological potential without commercial biosafety data?

- Methodological Answer : Prioritize cell viability assays (e.g., MTT or resazurin) using primary human fibroblasts or hepatocytes. Dose-response curves should span 0.1–100 µM, with positive controls (e.g., cisplatin for cytotoxicity). Reference NIH guidelines for human subject research frameworks to ensure ethical compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.